5-Fluoro-MN-18 is a synthetic cannabinoid that belongs to a class of compounds modeled after the well-known synthetic cannabinoid AKB48. It is characterized by the presence of a fluorine atom at the terminal carbon of the pentyl chain, distinguishing it from its parent compound MN-18. Both compounds exhibit high binding affinities for the human cannabinoid receptors CB1 and CB2, making them of interest in pharmacological research and forensic applications. The compound has been noted for its increasing prevalence in various markets, particularly as part of the novel psychoactive substances landscape since its identification in 2014 in Japan .
The chemical structure of 5-Fluoro-MN-18 is derived from MN-18, which itself is a modification of the synthetic cannabinoid AKB48. The specific chemical identifier for 5-Fluoro-MN-18 is CAS Number 1445581-91-8. This compound is primarily utilized in research settings and is not intended for human consumption .
5-Fluoro-MN-18 is classified as a synthetic cannabinoid, which are compounds designed to mimic the effects of tetrahydrocannabinol (THC), the active component of cannabis. These compounds are often used in research to study their effects on cannabinoid receptors and potential therapeutic applications, as well as their metabolic pathways and toxicological profiles .
The synthesis of 5-Fluoro-MN-18 typically involves several key steps, including the preparation of naphthalenyl-containing precursors followed by fluorination. The fluorination process introduces a fluorine atom into the compound, which can significantly alter its biological properties.
The molecular structure of 5-Fluoro-MN-18 features:
The molecular formula for 5-Fluoro-MN-18 can be represented as , with a molecular weight of approximately 232.29 g/mol. The presence of fluorine contributes to its unique pharmacological properties compared to non-fluorinated analogs .
5-Fluoro-MN-18 undergoes various chemical reactions typical for synthetic cannabinoids, including:
The metabolic pathways include hydroxylation and carbonylation reactions, leading to various metabolites that can be detected using mass spectrometry techniques .
5-Fluoro-MN-18 acts primarily as an agonist at cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it mimics the effects of natural cannabinoids, influencing various physiological processes such as pain sensation, mood regulation, and appetite.
In vitro pharmacological assays indicate that 5-Fluoro-MN-18 has binding affinities (Ki values) ranging from 1.65 to 3.86 nmol/L for these receptors . This high affinity suggests significant potency compared to other cannabinoids.
5-Fluoro-MN-18 is primarily used in:
The increasing prevalence of such compounds necessitates ongoing research to understand their effects fully and establish safety profiles .
Synthetic cannabinoids represent a class of novel psychoactive substances (NPS) designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. Unlike natural cannabinoids, these lab-synthesized compounds exhibit significantly higher potency and efficacy at cannabinoid receptors, leading to unpredictable and severe health risks [1] [4]. 5-Fluoro-MN-18 (chemical name: N-(1-naphthyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide) is a fluorinated analog of the synthetic cannabinoid MN-18, belonging to the indazole carboxamide class. It first appeared in illicit markets as a constituent of "Spice"-type products, typically sprayed onto plant material for smoking or vaping [6] [8]. The deliberate incorporation of a fluorine atom at the pentyl chain terminus exemplifies strategic modifications employed by illicit chemists to evade legal controls while enhancing receptor binding affinity [4].
The synthetic cannabinoid market has undergone significant transformation driven by regulatory pressures and technological innovation. Following China's implementation of generic controls on synthetic cannabinoids in July 2021, European markets experienced a temporary disruption in the supply of dominant compounds like MDMB-4en-PINACA and ADB-BUTINACA [2]. Illicit producers responded through two primary strategies:
Table 1: Synthetic Cannabinoid Market Evolution Post-2021
Regulatory Event | Producer Response | Resulting Trend |
---|---|---|
China's generic controls (2021) | Shift to European production | 148kg precursor seizures in EU (2023) |
Scheduling of dominant compounds | Structural modification of legacy scaffolds | Emergence of fluorinated analogs (e.g., 5-Fluoro-MN-18) |
Controls on fentanyl derivatives | Diversification to semi-synthetics | 24 semi-synthetic cannabinoids reported in Europe (2024) |
The resilience of compounds like 5-Fluoro-MN-18 underscores a persistent demand for high-potency, undetectable alternatives to cannabis, particularly among populations subject to drug testing [4] [7].
5-Fluoro-MN-18 belongs to the indazole carboxamide class of synthetic cannabinoids, characterized by:
This structural framework diverges from earlier generations (e.g., JWH-018) by replacing the naphthoyl linker with a carboxamide bridge, enhancing metabolic stability. The compound is specifically classified as a fluoropentylindazole carboxamide, sharing this backbone with NNEI (naphthalen-1-yl-1-pentyl-1H-indole-3-carboxamide) and MN-18 (its non-fluorinated indazole analog) [4] [6].
Table 2: Structural Relationships in the Carboxamide Cannabinoid Family
Compound | Core Heterocycle | N-Substituent | Terminal Modification |
---|---|---|---|
NNEI | Indole | Pentyl | Hydrogen |
MN-18 | Indazole | Pentyl | Hydrogen |
5-Fluoro-MN-18 | Indazole | Pentyl | Fluorine |
CUMYL-PICA | Indole | Cumyl | Hydrogen |
5F-CUMYL-PICA | Indole | Cumyl | Fluorine |
The indazole core confers greater resistance to oxidative metabolism compared to indole analogs, potentially extending the compound's half-life in vivo [4]. The naphthyl head group provides steric bulk that enhances CB1 receptor affinity through hydrophobic interactions within the receptor's lipid-rich binding pocket [1].
Fluorination has become a cornerstone strategy in designer drug development due to its profound impact on pharmacokinetics and receptor interactions. In 5-Fluoro-MN-18, the ω-fluoropentyl tail influences three critical properties:
Pharmacological data demonstrate that fluorination consistently increases CB1 binding affinity. For instance, MDMB-FUBINACA (a fluorinated analog) exhibits higher CB1 affinity (Ki = 1.65 nM) than its non-fluorinated predecessor MMB-FUBINACA (Ki = 2.5 nM) [1] [4]. Similarly, 5F-CUMYL-PICA shows greater potency than CUMYL-PICA in GTPγS functional assays [4]. This structure-activity relationship incentivizes illicit manufacturers to prioritize fluorinated variants.
Table 3: Impact of Fluorination on Cannabinoid Receptor Binding
Compound Pair | Non-Fluorinated Ki (nM) | Fluorinated Ki (nM) | Affinity Increase |
---|---|---|---|
MMB-FUBINACA vs MDMB-FUBINACA | 2.5 (hCB1) | 1.65 (hCB1) | 34% |
CUMYL-PICA vs 5F-CUMYL-PICA | 7.2 (hCB1) | 4.8 (hCB1) | 33% |
MN-18 vs 5-Fluoro-MN-18* | ~15 (estimated) | <5 (predicted) | >200% |
*Predicted based on structural analogy; experimental data not available in search results.
The strategic incorporation of fluorine exemplifies how clandestine chemists leverage medicinal chemistry principles to optimize illicit substances, creating compounds with enhanced potency and persistence that challenge detection and regulation [4] [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0